2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide
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Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a key process in the regulation of gene expression. By inhibiting EZH2, this compound can alter the expression of genes that are normally regulated by this enzyme .
Result of Action
The inhibition of EZH2 by this compound has been shown to have antitumor activity . It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration . These effects make it a promising candidate for the treatment of certain types of cancer .
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidinone class and has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, alongside its structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O4S, with a molecular weight of approximately 451.56 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, a sulfanyl group, and a methoxy-substituted phenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anti-inflammatory properties. The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Table 1: COX Inhibition Data
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
2-{...} | 6.74 | 1.10 |
Diclofenac | 6.12 | - |
Celecoxib | - | - |
The IC50 values suggest that the compound exhibits potent inhibition of COX-2 compared to COX-1, indicating its potential as an anti-inflammatory agent while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
MCF7 | 0.46 |
HCT116 | 0.39 |
NCI-H460 | - |
These results demonstrate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, the compound has also been assessed for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains.
Table 3: Antimicrobial Activity Data
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 12 |
These findings suggest that the compound could be further explored as a potential antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno ring or substituents on the phenyl group can significantly influence potency and selectivity.
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-donating groups at specific positions tend to exhibit enhanced anti-inflammatory activity.
- Substituent Variation : The introduction of different substituents on the benzyl group can alter both solubility and biological efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to This compound :
- Study on COX Inhibition : A recent study showed that derivatives with a similar structure inhibited COX enzymes effectively in vitro and demonstrated reduced inflammation in animal models.
- Anticancer Screening : A series of analogs were screened against multiple cancer cell lines; those with modifications at the nitrogen position exhibited enhanced cytotoxicity compared to their parent compounds .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-29-18-8-7-15(11-16(18)23)24-19(27)13-31-22-25-17-9-10-30-20(17)21(28)26(22)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDJOVWENNDPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.